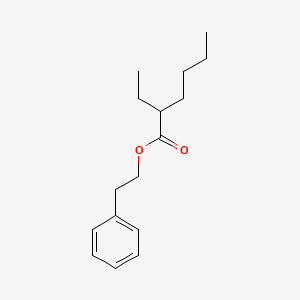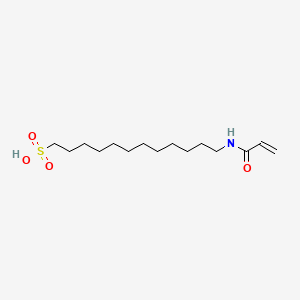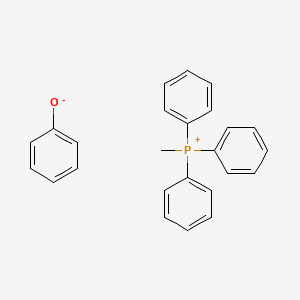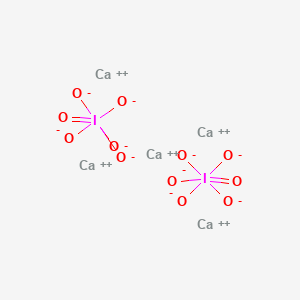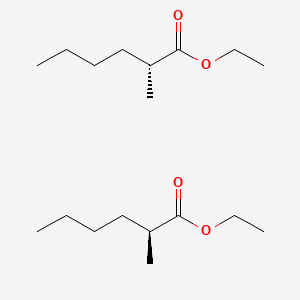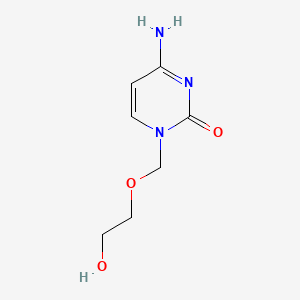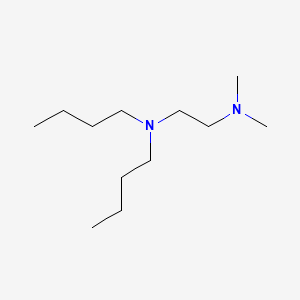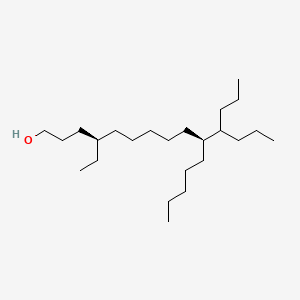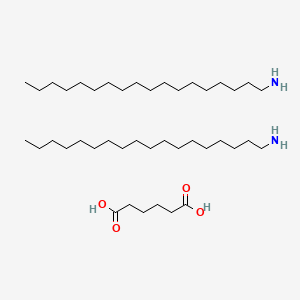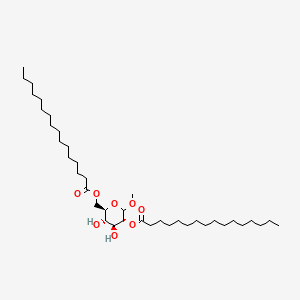
D-Glucopyranoside methyl 2,6-dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucopyranoside methyl 2,6-dipalmitate: is a chemical compound with the molecular formula C39H74O8 It is a derivative of D-glucopyranoside, where the hydroxyl groups at positions 2 and 6 are esterified with palmitic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 2,6-dipalmitate typically involves the esterification of D-glucopyranoside with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucopyranoside methyl 2,6-dipalmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucopyranoside methyl 2,6-dipalmitate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential as an anticancer agent is also being explored. Studies have shown that derivatives of D-glucopyranoside can inhibit the growth of cancer cells, suggesting potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used as a surfactant in various applications .
Wirkmechanismus
The mechanism of action of D-Glucopyranoside methyl 2,6-dipalmitate involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Methyl α-D-glucopyranoside: A simpler derivative of D-glucopyranoside with similar antimicrobial properties.
Ethyl β-D-glucopyranoside:
Uniqueness: D-Glucopyranoside methyl 2,6-dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other glucopyranoside derivatives and contributes to its diverse applications .
Eigenschaften
CAS-Nummer |
82933-92-4 |
|---|---|
Molekularformel |
C39H74O8 |
Molekulargewicht |
671.0 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1 |
InChI-Schlüssel |
YJYLJTYKHUPVKZ-UNSNODQFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
